molecular formula C11H14N2S B15096736 1h-Indol-6-amine,4-(propylthio)-

1h-Indol-6-amine,4-(propylthio)-

Cat. No.: B15096736
M. Wt: 206.31 g/mol
InChI Key: ZTEHKPUBTBUZQR-UHFFFAOYSA-N
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Description

1h-Indol-6-amine,4-(propylthio)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1h-Indol-6-amine,4-(propylthio)-, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization and rearrangement to form the indole structure .

Another method for synthesizing indole derivatives is the Batcho-Leimgruber synthesis, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then reduced and cyclized to produce the indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale application of the Fischer indole synthesis or other catalytic methods that offer high yields and selectivity. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1h-Indol-6-amine,4-(propylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-(propylthio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The propylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Indol-6-amine,4-(propylthio)- is unique due to the presence of both an amine group at the 6th position and a propylthio group at the 4th position. This specific substitution pattern can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-propylsulfanyl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2S/c1-2-5-14-11-7-8(12)6-10-9(11)3-4-13-10/h3-4,6-7,13H,2,5,12H2,1H3

InChI Key

ZTEHKPUBTBUZQR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=CC2=C1C=CN2)N

Origin of Product

United States

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